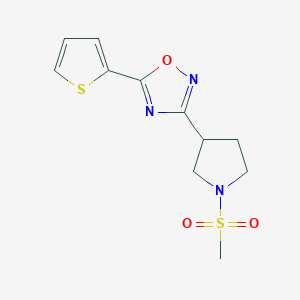

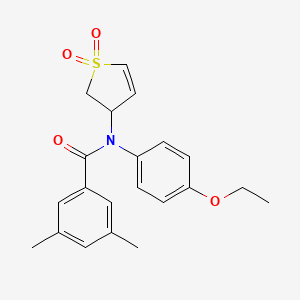

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized and studied extensively, and its unique properties have made it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has shown that derivatives of 1,3,4-oxadiazoles, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activities. These derivatives, particularly when incorporated with a tetrahydropyridine (THP) moiety, have demonstrated potential anti-cancer effects. The pharmacological activities of these compounds have been linked to the nature of the substituents on their ring systems, suggesting that specific modifications can enhance their biological efficacy against cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial and Antifungal Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been identified as promising agents against bacterial infections, including rice bacterial leaf blight. These compounds have exhibited significant antibacterial activities, with certain derivatives showing better efficacy than commercial agents. The enhancement of plant resistance against bacterial infections has been attributed to the stimulation of antioxidant enzyme activities and the improvement of chlorophyll content in plants (Shi et al., 2015).

Antiviral Agents

The synthesis of 1,3,4-oxadiazole derivatives has also extended to the exploration of their antiviral properties. Certain derivatives have been synthesized with the aim of identifying potential antiviral agents. These compounds have undergone evaluation for their efficacy against a range of viruses, revealing promising results in inhibiting viral activity. The specific modifications in the 1,3,4-oxadiazole structure have played a crucial role in determining their antiviral potential (Albratty, El-Sharkawy, & Alhazmi, 2019).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives extends beyond biomedical uses to include materials science, where they have been investigated for their corrosion inhibition properties. These compounds, through physicochemical and theoretical studies, have shown potential in protecting mild steel in acidic environments, indicating their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).

Propiedades

IUPAC Name |

3-(1-methylsulfonylpyrrolidin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-19(15,16)14-5-4-8(7-14)10-12-11(17-13-10)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABSVBGTZYIMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)

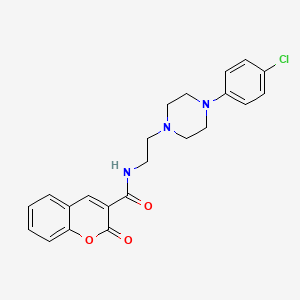

![2-[4-(4-Chlorophenyl)piperazino]quinoxaline](/img/structure/B2772248.png)

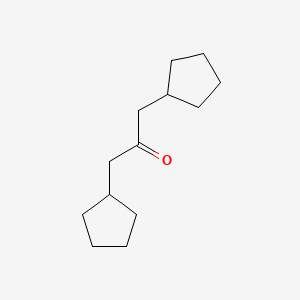

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)

![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)

![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)

![2-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2772258.png)

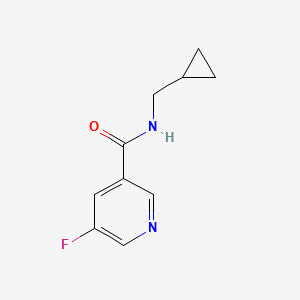

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)